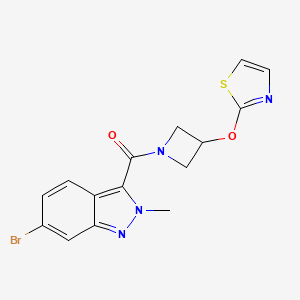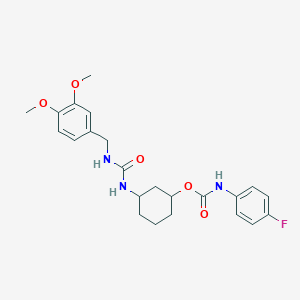![molecular formula C17H14N2O4 B2964685 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 300388-42-5](/img/structure/B2964685.png)
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile” is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A rapid and environmentally friendly method has been developed for the synthesis of a series of new substituted 2-amino-4H-pyran-3-carbonitriles through a one-pot condensation of malononitrile and -bis(arylidene) cycloalkanones in ethanol by using K2CO3 as a catalyst .Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
The compound has been used in the study of crystal structures. For instance, its close derivative was analyzed using single crystal X-ray diffraction, revealing insights into its crystal packing and hydrogen bond interactions, which are crucial in understanding the molecular arrangement and properties of such compounds (Ganapathy et al., 2015).
Antimicrobial Activity
Research has been conducted on the antimicrobial properties of related compounds. For example, a study on novel Schiff bases using derivatives of this compound demonstrated significant in vitro antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition
The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Research shows that certain pyranopyrazole derivatives, closely related to the compound , offer effective inhibition for mild steel corrosion, which is valuable in industrial applications (Yadav et al., 2016).
Structural and Optical Properties
The structural and optical properties of related 4H-pyrano derivatives have been studied, highlighting their potential in the field of materials science, particularly for thin-film applications. These studies contribute to our understanding of the electronic and photonic properties of such compounds (Zeyada et al., 2016).
Catalytic Applications
Research has also explored the use of similar compounds in catalysis. For example, a study demonstrated the use of a related compound as a catalyst in the synthesis of certain organic molecules, indicating its utility in facilitating chemical reactions (Goudarziafshar et al., 2021).
Photovoltaic Applications
The compound's derivatives have been examined for their photovoltaic properties, with studies indicating their potential use in the fabrication of organic–inorganic photodiode devices. This research is significant for the development of new materials for solar energy applications (Zeyada et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-amino-3-cyano-4h-chromenes, have been tested for anticancer activities against t47d breast cancer cells .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis in multiple human cell lines .
Biochemical Pathways
It’s known that similar compounds have a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Similar compounds have been found to induce apoptosis in multiple human cell lines , suggesting that this compound may have similar effects.
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various factors, including the type of catalyst used in the reactions .
Propiedades
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-6-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-4-3-5-11(7-10)21-2/h3-7,14H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZLPFAZGPYQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)
![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)
![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)
![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)
![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)



![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)
![4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2964621.png)
![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)


